molecular formula C7H5BrF2 B031556 2-(Bromomethyl)-1,4-difluorobenzene CAS No. 85117-99-3

2-(Bromomethyl)-1,4-difluorobenzene

Cat. No. B031556
CAS RN: 85117-99-3
M. Wt: 207.01 g/mol
InChI Key: ONWGSWNHQZYCFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromomethyl-difluorobenzene compounds involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene utilizes p-xylene through nitration, reduction, diazotization, and bromination steps, achieving an overall yield of 30% and confirmed by 1H NMR and GC/MS techniques (Song Yan-min, 2007). Another approach for synthesizing bromomethyl-difluorobenzene derivatives involves diazotization and bromination reactions from dimethylbenzenamine precursors (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives, including those similar to 2-(Bromomethyl)-1,4-difluorobenzene, is often determined through techniques such as electron diffraction and NMR spectroscopy. These methods provide detailed insights into the geometrical configuration and electronic structure of the molecules, essential for understanding their reactivity and properties (S. H. Schei et al., 1984).

Chemical Reactions and Properties

Compounds like 2-(Bromomethyl)-1,4-difluorobenzene participate in various chemical reactions, including those involving radical bromination and aromatic nucleophilic substitution. These reactions are pivotal in modifying the chemical structure to obtain desired functionalities and properties. For example, the synthesis and reactivity of fluorocarbon derivatives have been explored, providing insights into the coordination chemistry and redox properties of such compounds (H. Plenio et al., 1997).

Physical Properties Analysis

The physical properties of bromomethyl-difluorobenzene derivatives, such as melting point, boiling point, and solubility, are crucial for their application in various chemical processes. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with different reagents, determine the utility of 2-(Bromomethyl)-1,4-difluorobenzene in synthesis and other applications. Studies on related compounds reveal the influence of substituents on reactivity and the potential for creating complex molecular architectures (V. Diemer et al., 2011).

Scientific Research Applications

  • Polymer Synthesis : The bis(bromomethyl) monomer, which includes 2-(Bromomethyl)-1,4-difluorobenzene, offers higher yields and better molecular weights in the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] compared to the bis(chloromethyl) monomer. This indicates its utility in polymer chemistry (Sanford et al., 1999).

  • Improved Synthesis Techniques : Improved synthesis methods have been developed for 1,4-bis(bromomethyl)-2-fluorobenzene, with a 30% overall yield, showcasing advancements in the synthesis of such compounds (Song Yan-min, 2007).

  • Organometallic Chemistry : Fluorobenzenes, including 1,4-difluorobenzene, serve as versatile solvents in organometallic chemistry and transition-metal-based catalysis, presenting opportunities for exploitation in organic synthesis (Pike et al., 2017).

  • Synthesis from Other Precursors : 1,2-bis(bromomethyl)-4-fluorobenzene can be synthesized from 3,4-dimethylbenzenamine, with variables like raw material rate, reaction time, and temperature affecting the reaction process (Guo Zhi-an, 2009).

  • Impact on Molecular Properties : Fluorine substitution in distyrylbenzene chromophores affects molecular properties and solid-state organization, with some compounds demonstrating unique properties and arrangements (Renak et al., 1999).

  • Potential in Synthetic Chemistry : 2,5-difluorophenyl lithium 2 shows potential utility in addition to aldehyde and ketone electrophiles, with thermal stability data available for these organolithium species (Scott et al., 2004).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting future research directions. This could be based on current research trends, unexplored potential uses, or ways to improve the synthesis or properties of the compound.


Analyzing all relevant papers on a specific compound involves reading the papers, understanding the key findings, and summarizing the results. The formatting requirements would depend on the specific guidelines provided.


properties

IUPAC Name

2-(bromomethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWGSWNHQZYCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234237
Record name 2-(Bromomethyl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,4-difluorobenzene

CAS RN

85117-99-3
Record name 2,5-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85117-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,4-difluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1,4-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.837
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Synthesis routes and methods I

Procedure details

To a solution of (2,5-difluoro-phenyl)-methanol (4.8 g, 33.6 mmol) in dichloromethane (40 mL) was added drop wise phosphorus tribromide (94 g, 33.6 mmol). The mixture was stirred at room temperature for 16 h. The reaction was poured onto ice/water. The aqueous phase was made basic with sodium bicarbonate. The aqueous phase was extracted with dichloromethane. The organic phase was concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with (hexanes/ethyl acetate 90:10) to give the title compound (3.5 g, 50%).
Quantity
4.8 g
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94 g
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40 mL
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0 (± 1) mol
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Yield
50%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Bhaskaran, PD Pancharatana, RK Sharma, G Kaur… - Chemical Papers, 2021 - Springer
An ionic liquid (IL) comprising imidazolium moiety, specified as 3-(2,5-difluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide [DFBMIm]Br is synthesized and applied, herein, for corrosion …
Number of citations: 3 link.springer.com
A Niu, L Lin, D Zhang, K Jiang, D Weng, W Zhou… - Bioorganic & Medicinal …, 2022 - Elsevier
Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction …
Number of citations: 3 www.sciencedirect.com
R Narisetty, KB Chandrasekhar, S Mohanty, MR Rao… - J Appl Chem, 2013 - academia.edu
Therapeutic eminence of the hydrazide-hydrazone derivatives has been well recognized, in addition, hydrazide-hydrazones were reported to bring forth anticancer, anti-HIV properties …
Number of citations: 13 www.academia.edu
A Bizarro, D Sousa, RT Lima, L Musso, R Cincinelli… - Molecules, 2018 - mdpi.com
Background: Heat shock protein 90 (HSP90) is a well-known target for cancer therapy. In a previous work, some of us have reported a series of 3-aryl-naphtho[2,3-d]isoxazole-4,9-…
Number of citations: 13 www.mdpi.com
ES Alwan, MS Bayoumy, RM Mohareb - Organic Communications, 2023 - researchgate.net
In this review, we demonstrated the synthesis of isatin derivative 3 according to the Mannich reaction. Moreover, the synthesis of substituted enamines 6a-b using urea catalysts were …
Number of citations: 2 www.researchgate.net
M Langer - 2016 - GRIN Verlag
Number of citations: 0

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